Human Norepinephrine Transporter (hNET) Binding Affinity: Bicyclo[4.1.0]heptan-7-amine vs. Approved Selective NRIs
Bicyclo[4.1.0]heptan-7-amine exhibits a binding affinity of Ki = 6.30 nM for the human norepinephrine transporter (hNET/SLC6A2), placing it within the nanomolar potency range characteristic of clinically approved selective norepinephrine reuptake inhibitors (sNRIs) [1]. For context, atomoxetine (marketed as Strattera) demonstrates Ki values of 2–5 nM at hNET, reboxetine exhibits Ki values of 1.1–11 nM, and viloxazine shows substantially weaker affinity with a Ki of 155 nM at hNET [2]. The bicyclo[4.1.0]heptan-7-amine scaffold therefore offers hNET engagement comparable to atomoxetine and reboxetine, while being approximately 25-fold more potent than viloxazine at the same target [1][2]. In contrast, at the rat NET in synaptosomal preparations, the compound shows markedly reduced inhibitory activity (IC50 = 1,940 nM), indicating potential species-dependent differences in transporter recognition or that the parent amine may require derivatization for optimal mammalian NET engagement [3].
| Evidence Dimension | Binding affinity for human norepinephrine transporter (hNET/SLC6A2) |
|---|---|
| Target Compound Data | Ki = 6.30 nM |
| Comparator Or Baseline | Atomoxetine: Ki = 2–5 nM; Reboxetine: Ki = 1.1–11 nM; Viloxazine: Ki = 155 nM |
| Quantified Difference | Comparable to atomoxetine and reboxetine (within 3–5 nM); ~25-fold higher affinity than viloxazine (6.30 nM vs. 155 nM) |
| Conditions | Human NET competitive binding assay; comparator data from competition assays using [³H]-nisoxetine for hNET |
Why This Matters
Nanomolar hNET affinity makes this scaffold a credible starting point for developing novel sNRI candidates, with binding potency comparable to marketed drugs, thereby reducing early-stage SAR risk.
- [1] BindingDB. (2025). Binding affinity data for bicyclo[4.1.0]heptan-7-amine at human norepinephrine transporter (NET): Ki = 6.30 nM. BindingDB Entry DOI: 10.7270/Q2BP0192. View Source
- [2] Yu, C., et al. (2020). Table 1: Comparative NET binding affinities of viloxazine, atomoxetine, and reboxetine. Data from competition assays using [³H]-nisoxetine for hNET. PMC7473988. View Source
- [3] BindingDB. (2009). IC50 data for bicyclo[4.1.0]heptan-7-amine inhibition of [³H]norepinephrine binding to rat NET in synaptosomes: IC50 = 1.94E+3 nM. View Source
